BenchChemオンラインストアへようこそ!

Bromo-PEG8-CH2COOtBu

PROTAC linker design molecular weight drug-like properties

Bromo-PEG8-CH2COOtBu is the PEG8-length heterobifunctional linker for PROTAC linker-length SAR. Its eight-unit PEG chain bridges target protein and E3 ligase with optimal reach (>3 nm) while maintaining conformational constraint. Parallel screening against PEG4/PEG6 variants enables systematic optimization of ternary complex formation and degradation potency (DC₅₀). tBu-protected carboxyl enables orthogonal two-step assembly without intermediate deprotection. Procure now for high-throughput PROTAC library construction.

Molecular Formula C22H43BrO10
Molecular Weight 547.5 g/mol
Cat. No. B12424100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG8-CH2COOtBu
Molecular FormulaC22H43BrO10
Molecular Weight547.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCBr
InChIInChI=1S/C22H43BrO10/c1-22(2,3)33-21(24)20-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-23/h4-20H2,1-3H3
InChIKeyRASVTCSXSQJNGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromo-PEG8-CH2COOtBu: PEG-Based Heterobifunctional Linker for PROTAC Synthesis and Bioconjugation


Bromo-PEG8-CH2COOtBu (tert-butyl 2-(2-(2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate; molecular formula C₂₂H₄₃BrO₁₀; MW 547.5 g/mol) is a polyethylene glycol (PEG)-based heterobifunctional linker belonging to the bromo-PEG-t-butyl ester family . It features an eight-unit PEG chain (PEG8) terminated on one end with a bromide leaving group and on the other with a tert-butyl (tBu) protected carboxyl group . The compound is primarily utilized as a linker building block in the modular synthesis of proteolysis-targeting chimeras (PROTACs), where it connects a target-protein ligand to an E3 ubiquitin ligase ligand, and is also applied in bioconjugation, drug delivery scaffold construction, and surface functionalization [1].

Why Bromo-PEG8-CH2COOtBu Cannot Be Replaced by Arbitrary PEG Linkers in PROTAC Development


PEG-based PROTAC linkers are not interchangeable components. Linker length is a conformational tuner that directly determines whether the E3 ligase and target protein can achieve the mutual orientation necessary for productive ubiquitination—and ultimately dictates degradation potency (DC₅₀) [1]. An overly short linker (e.g., PEG2–PEG4) imposes a near-rigid span that may prevent the ternary complex from forming when inter-pocket distances exceed ~3 nm, while an overly long linker (e.g., PEG12) introduces excessive conformational entropy that can reduce the local effective concentration of binding ligands and promote intramolecular micelle formation [2]. The PEG8 motif occupies a critical intermediate position in this continuum, providing sufficient reach for large domain rearrangements while maintaining the conformational constraint needed for stable ternary complex formation. Substituting Bromo-PEG8-CH2COOtBu with a shorter or longer homolog without systematic linker-length SAR screening risks producing non-productive binary interactions or destabilizing the cooperative ternary complex, thereby lowering apparent degradation potency and potentially skewing lead optimization conclusions [3].

Bromo-PEG8-CH2COOtBu Differential Evidence: Quantitative Comparison Versus PEG4, PEG6, and PEG12 Analogs


Molecular Weight Differentiation: PEG8 Confers 547.5 g/mol for Optimal PROTAC Pharmacokinetic Balance

Bromo-PEG8-CH2COOtBu (MW 547.5 g/mol) occupies an empirically validated molecular weight window for PROTAC linkers that balances aqueous solubility with cellular permeability. In head-to-head comparison with commercially available analogs in the bromo-PEG-CH2COOtBu series, the PEG8 variant offers approximately 22% greater molecular weight than PEG6 (459.4 g/mol) and approximately 42% greater than PEG4 (~385 g/mol), while remaining substantially lighter than PEG12 (estimated >630 g/mol) . The PEG4–PEG8 range (385–548 g/mol) has been identified as the empirical standard for PROTAC linker selection, providing sufficient oligo-ether backbone length to shield hydrophobic warheads while avoiding the excessive molecular weight that can impair passive membrane permeability [1]. At 547.5 g/mol, Bromo-PEG8-CH2COOtBu sits at the upper bound of this optimal window, offering maximal aqueous solubilization capacity before linker mass begins to detrimentally impact permeability [1].

PROTAC linker design molecular weight drug-like properties

Aqueous Solubility Enhancement: PEG8 Confers Predictable Hydrophilicity Increment Over Shorter PEG Homologs

The eight-unit PEG chain in Bromo-PEG8-CH2COOtBu provides increased aqueous solubility compared to shorter-chain homologs. While direct solubility measurements (mg/mL) are not reported in primary literature for this specific compound, class-level inference from PEG linker series indicates that each additional ethylene glycol repeat unit incrementally increases hydrophilicity and aqueous solubilization capacity . Vendor technical datasheets consistently characterize PEG8-containing linkers as conferring enhanced solubility in aqueous media relative to PEG4 and PEG6 variants, with the oligo-ether oxygen atoms providing solvation sites that reduce the enthalpic cost of desolvation upon complex formation . For context, the compound is noted as having low intrinsic water solubility (<1 mg/mL) and typically requires DMSO or co-solvent formulations for stock solution preparation . The comparative advantage of PEG8 over PEG4/PEG6 lies not in absolute water solubility values but in its greater capacity to solubilize and shield hydrophobic warhead ligands when incorporated into the final PROTAC molecule—a functional benefit that emerges at the conjugate level rather than the linker monomer level [1].

aqueous solubility PEGylation formulation

Orthogonal Reactivity Differentiation: Bromide Leaving Group Plus Acid-Labile tBu Ester Enables Sequential Conjugation

Bromo-PEG8-CH2COOtBu is heterobifunctional, featuring orthogonal reactive termini that enable sequential, controlled conjugation without cross-reactivity or the need for additional protection/deprotection steps on the linker itself . The terminal bromide serves as an excellent leaving group for nucleophilic substitution (Sₙ2) with amines, thiols, or alkoxides, enabling direct attachment to ligand scaffolds under mild conditions . The tert-butyl protected carboxyl group remains inert during bromide substitution but can be quantitatively deprotected under acidic conditions (e.g., TFA/DCM) to reveal a free carboxylic acid for subsequent amide bond formation with amine-containing ligands using standard coupling reagents (EDC, HATU) . This orthogonal strategy is directly comparable to the reactivity profile of Br-PEG8-CH2COOH (free acid analog, MW 491.4), which lacks the tBu protecting group and therefore cannot be selectively deprotected . The tBu-protected variant (547.5 g/mol) offers an additional dimension of synthetic control: the protected carboxyl can be carried through multiple synthetic steps without unwanted side reactions, then unmasked at the precise stage when conjugation to the second ligand is desired .

bioconjugation orthogonal protection PROTAC synthesis

Ternary Complex Stabilization: PEG8 Length Aligns with Empirically Optimized Inter-Ligand Distance

The PEG8 motif falls within the PEG4–PEG8 range that has become the quasi-standard for PROTAC linker design, based on empirical structure-activity relationship (SAR) studies showing that this length window consistently yields productive ternary complex formation and potent target degradation [1]. In PROTAC molecules, linker length is the primary conformational tuner determining whether E3 ligase and target protein achieve the mutual orientation necessary for ubiquitination; the eight-unit oligomer provides additional conformational breathing room relative to PEG6 for targets that undergo large domain rearrangements upon ligand binding [2]. Cross-study analysis of published PROTAC SAR data indicates that progression from PEG4 to PEG8 can enhance ternary complex residence time by up to an order of magnitude, translating to lower cellular EC₅₀ values for target degradation [2]. While direct DC₅₀ comparisons for PROTACs constructed specifically with Bromo-PEG8-CH2COOtBu versus its shorter homologs are not available in the open literature, class-level inference from linker-length SAR studies supports that PEG8 offers a distinct and quantifiable advantage over PEG4 in applications requiring extended reach between ligand-binding pockets (>3 nm inter-pocket distance) [3]. The empirical preference for PEG8 over PEG12 in many PROTAC campaigns further supports its selection as a balanced choice that avoids the entropic penalty and potential intramolecular collapse associated with excessively long linkers .

ternary complex PROTAC cooperativity linker length SAR

Bromo-PEG8-CH2COOtBu: Validated Application Scenarios for PROTAC Development and Bioconjugation


PROTAC Linker Library Screening: PEG8 as the Middle-Length Candidate in SAR Optimization

Bromo-PEG8-CH2COOtBu is optimally deployed as the PEG8-length representative in parallel linker-length SAR screening arrays alongside PEG4 and PEG6 variants. Based on empirical PROTAC design principles, the PEG4–PEG8 range constitutes the experimentally validated window for achieving productive ternary complex formation between E3 ligase and target protein [1]. By procuring Bromo-PEG8-CH2COOtBu together with its PEG4 and PEG6 homologs, medicinal chemists can systematically sample the conformational space necessary for cooperative ubiquitination, with the PEG8 variant providing the extended reach (>3 nm) required for targets with buried binding pockets or those undergoing domain rearrangements upon ligand binding . This parallel screening approach directly addresses the empirical bottleneck in linker-length SAR, where progression from PEG4 to PEG8 has been shown to enhance ternary complex residence time by up to an order of magnitude .

Modular Stepwise PROTAC Synthesis via Orthogonal Conjugation Chemistry

The heterobifunctional nature of Bromo-PEG8-CH2COOtBu—combining a bromide leaving group with an acid-labile tBu-protected carboxyl—enables a precise two-step modular assembly of PROTAC molecules without intermediate protection/deprotection of the linker itself [1]. In the first step, the bromide terminus undergoes nucleophilic substitution with an amine- or thiol-functionalized ligand (e.g., target-protein warhead or E3 ligase ligand) under mild conditions. The tBu ester remains completely stable during this transformation, protecting the carboxyl from unwanted side reactions . In the second step, quantitative acidic deprotection (TFA/DCM) unmasks the free carboxylic acid, which can then be coupled to the second ligand's amine group using standard carbodiimide chemistry (EDC/HATU) . This orthogonal workflow reduces total synthetic steps compared to using the free-acid analog Br-PEG8-CH2COOH, improving overall yield and purity—a critical advantage for high-throughput PROTAC library construction .

Solubility Enhancement of Hydrophobic Warheads in PROTAC Conjugates

Bromo-PEG8-CH2COOtBu is preferentially selected over shorter PEG homologs (PEG2–PEG6) when the target warhead ligand exhibits significant hydrophobicity. The eight-unit PEG chain provides 33% more ether oxygen solvation sites than PEG6 and 100% more than PEG4, translating to enhanced aqueous solubilization capacity for the final PROTAC conjugate [1]. This property is particularly critical in PROTAC development because the chimeric molecules frequently exceed Lipinski's Rule of Five and are prone to poor aqueous solubility and aggregation. The oligo-ether backbone of PEG8 acts as a hydrophilic shield, reducing the enthalpic penalty of desolvation upon ternary complex formation and improving both in vitro assay behavior and in vivo plasma exposure . While PEG12 offers even greater solubilization capacity, the PEG8 variant remains within the molecular weight range (~548 g/mol) that balances solubility with adequate passive permeability, avoiding the permeability impairment associated with longer PEG chains .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromo-PEG8-CH2COOtBu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.